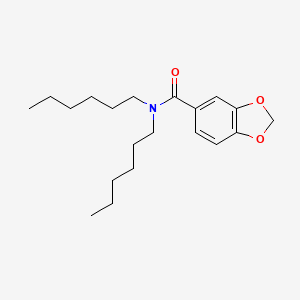
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and two chlorine atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- typically involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: Contains methyl groups instead of chlorine, altering its chemical properties and reactivity.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and make it a valuable reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance in scientific research.
特性
CAS番号 |
3993-62-2 |
|---|---|
分子式 |
C6H8Cl2N2 |
分子量 |
179.04 g/mol |
IUPAC名 |
1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C6H8Cl2N2/c7-5-1-2-6(8,4-3-5)10-9-5/h1-4H2 |
InChIキー |
OWBXCXYQZZBDAY-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(N=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


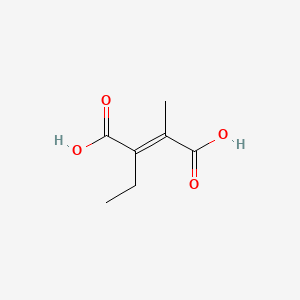
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
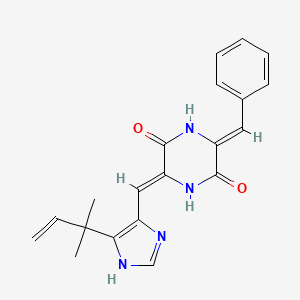
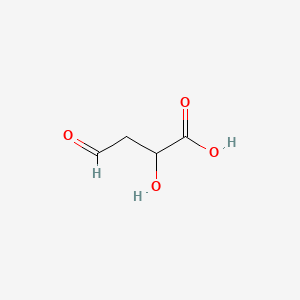
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)
![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
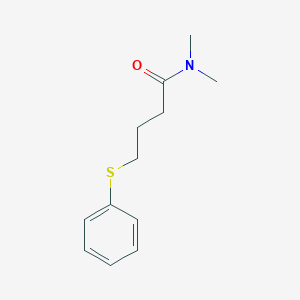
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
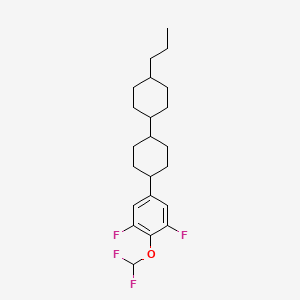
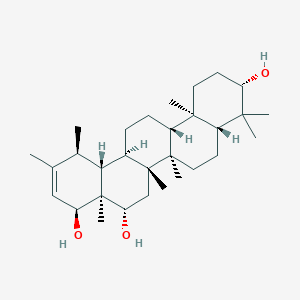
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

